molecular formula C22H18N4O2 B2835829 2-(Naphthalen-1-yl)-1-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1327630-35-2

2-(Naphthalen-1-yl)-1-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No.: B2835829
CAS No.: 1327630-35-2
M. Wt: 370.412
InChI Key: JTVHBZYKLWHISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 2-(Naphthalen-1-yl)-1-(3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a naphthalene moiety and an azetidine ring substituted with a pyridin-3-yl group. The 1,2,4-oxadiazole ring is a pharmacophore known for its metabolic stability and role in modulating biological activity, particularly in targeting ion channels or enzymes .

Properties

IUPAC Name

2-naphthalen-1-yl-1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c27-20(11-16-7-3-6-15-5-1-2-9-19(15)16)26-13-18(14-26)22-24-21(25-28-22)17-8-4-10-23-12-17/h1-10,12,18H,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVHBZYKLWHISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)C4=NC(=NO4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycles

  • 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole : The target compound’s 1,2,4-oxadiazole ring (e.g., compound 130 in ) differs from 1,3,4-oxadiazoles (e.g., compounds in ). The 1,2,4-isomer is less electron-rich due to nitrogen positioning, affecting stability and reactivity .
  • Azetidine vs. Larger Rings: The azetidine in the target compound contrasts with six-membered rings (e.g., piperidine in compound 131 in ).

Substituent Effects

  • Naphthalene vs. Smaller Aromatics : The naphthalene group increases hydrophobicity compared to compounds with phenyl or pyridinyl groups (e.g., compound 49 in ). This may improve lipid bilayer penetration but reduce aqueous solubility .

Physicochemical Data

Property Target Compound Compound 49 () Compound 6b ()
Core Structure 1,2,4-Oxadiazole + Azetidine 1,2,4-Oxadiazole + Pyridine 1,2,3-Triazole + Benzamide
Molecular Weight ~400–450 (estimated) 433.3 404.14
Key Substituents Naphthalene, Pyridin-3-yl CF3, Pyridin-3-yl Nitrophenyl, Naphthalene
Purity Not reported 99.35% 99.01%

Q & A

Q. How to address conflicting bioactivity data across studies?

  • Assay Standardization : Validate cell lines (e.g., ATCC authentication) and control for serum protein binding .
  • Dose-Response Curves : Use Hill slopes to compare potency (IC₅₀) and efficacy (Emax) across labs .

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